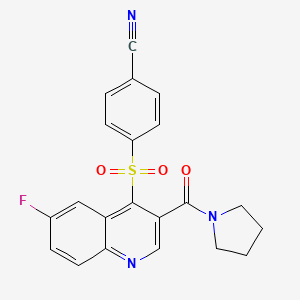

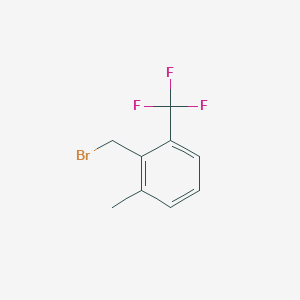

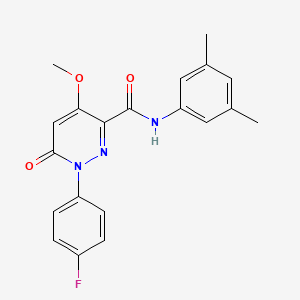

![molecular formula C19H18N2O3 B2829508 5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol CAS No. 877787-27-4](/img/structure/B2829508.png)

5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol” is also known as PHTPP. It is a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα . PHTPP has been used to distinguish the various activities of the two estrogen receptors .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the searched resources .Aplicaciones Científicas De Investigación

Antiviral Activities

Compounds with pyrimidine derivatives, similar in structure to the compound of interest, have shown marked inhibitory effects against retrovirus replication in cell culture. For instance, specific derivatives exhibited pronounced antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, without significant toxicity at certain concentrations (Hocková et al., 2003).

Antimicrobial and Antifungal Activities

Research into pyrimidine and pyridopyrimidinone derivatives has also revealed their potential as antimicrobial and antifungal agents. Certain synthesized compounds have demonstrated significant activities against various fungi, including Aspergillus terreus and Aspergillus niger, highlighting their potential development into useful antifungal agents (Jafar et al., 2017).

Anti-corrosion Properties

The anti-corrosion characteristics of vanillin Schiff bases on mild steel in acidic conditions have been studied, demonstrating that certain Schiff base derivatives can act as effective corrosion inhibitors. This research suggests potential applications in protecting metal surfaces against corrosion, with implications for industrial and engineering sectors (Satpati et al., 2020).

Molecular Recognition and Metal Complexation

Studies on Schiff and Mannich bases and their complexes with zinc have provided insights into their spin interaction and magnetic properties. These findings have implications for their use in molecular recognition, highlighting their potential in designing new materials and sensors (Orio et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-3-24-15-8-9-16(18(22)10-15)19-17(11-20-12-21-19)13-4-6-14(23-2)7-5-13/h4-12,22H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLYXVMEGQFJRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=C(C=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

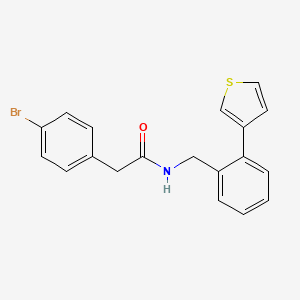

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2829431.png)

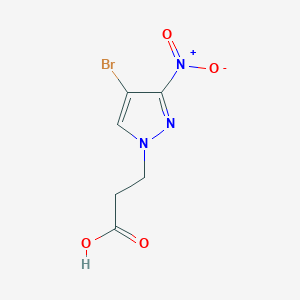

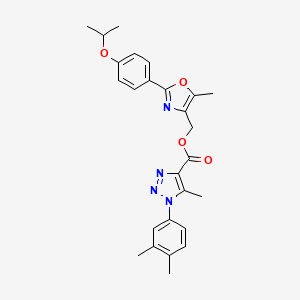

![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2829442.png)

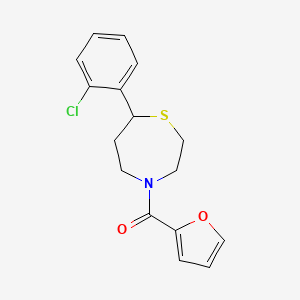

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2829445.png)